molecular formula C19H20N2O4 B2431187 N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide CAS No. 1208381-91-2

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide

Cat. No.: B2431187
CAS No.: 1208381-91-2
M. Wt: 340.379
InChI Key: BPPRMDXVHOXHGA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both furan and benzofuran rings in the structure of this compound makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzofuran precursors. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The final step involves the coupling of the furan and benzofuran rings with a morpholinoethyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Chemical Reactions Analysis

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    2-(furan-2-yl)benzofuran: Lacks the morpholinoethyl group, resulting in different biological activities.

    N-(2-(furan-2-yl)ethyl)benzofuran-2-carboxamide: Lacks the morpholino group, which affects its chemical reactivity and biological properties.

    2-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with significant antibacterial activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(18-12-14-4-1-2-5-16(14)25-18)20-13-15(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPRMDXVHOXHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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